molecular formula C13H17NO6 B562008 (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside CAS No. 383173-66-8

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside

Cat. No. B562008
CAS RN: 383173-66-8
M. Wt: 283.28
InChI Key: POWXZODMVVLAHO-PSEXLTFBSA-N
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Description

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside, also known as BDA, is a synthetic compound that has been used in a variety of scientific research applications. BDA is a nitro-arabinose derivative that is structurally similar to the naturally occurring arabinose molecule, making it an ideal tool for studying the biochemical and physiological effects of arabinose. BDA has been used in a range of laboratory experiments, including enzyme inhibition, protein-ligand binding, and DNA-protein interactions.

Scientific Research Applications

Chemical Synthesis and Epimerization

  • One study explored the epimerization of 2'-carbonyl-alpha-C-glycopyranosides, including arabinopyranoside derivatives, through enolation, beta-elimination, and intramolecular cycloaddition processes. This method resulted in the formation of beta-anomers and confirmed the involvement of acyclic alpha,beta-unsaturated aldehyde or ketone intermediates in the epimerization process (Wang et al., 2003).

Glycoside Hydrolase Inhibition

  • Another research focused on the synthesis of a carbohydrate-like dihydrooxazine and tetrahydrooxazine derivatives, including those related to arabinopyranoside, as putative inhibitors of glycoside hydrolases. The study found that the synthesized compounds, including dihydrooxazine derivatives, were effective inhibitors of certain beta-glucosidases, indicating potential applications in the modulation of glycoside hydrolase activity (Best et al., 2002).

Transglycosylation Reactions

  • Research on the efficient synthesis of 4-Amino-4-deoxy-L-arabinose and spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by transglycosylation reactions revealed the transformation of methyl 4-azido-4-deoxy-arabinoside into various spacer glycosides. These transformations and the subsequent coupling to proteins highlighted the utility of arabinopyranoside derivatives in bioconjugation and immunogenic applications (Müller et al., 2010).

Glycosaminoglycan Biosynthesis Inhibition

  • A study on 4-deoxy-4-fluoro-xyloside derivatives, synthesized from L-arabinopyranose, evaluated their potential as inhibitors of glycosaminoglycan biosynthesis. The findings indicated that certain derivatives selectively inhibited heparan sulfate and chondroitin sulfate/dermatan sulfate biosynthesis, suggesting a role in modulating glycosaminoglycan-related biological processes and therapeutic applications (Tsuzuki et al., 2010).

properties

IUPAC Name

(2S,3S,4R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10?,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWXZODMVVLAHO-PSEXLTFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747107
Record name Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside

CAS RN

383173-66-8
Record name β-D-threo-Pentopyranoside, phenylmethyl 4-deoxy-4-(nitromethyl)-, (4ξ)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383173-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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